Anti-inflammatory Activity vs. Curcumenol
In a comparative assessment of anti-inflammatory potential, 4-epi-curcumenol demonstrates a quantifiable difference in nitric oxide (NO) production inhibition relative to its epimer, curcumenol. 4-Epi-curcumenol exhibits an IC50 of 52.2 μM for inhibiting LPS-induced NO production in RAW264.7 macrophages . While a direct head-to-head comparison under identical conditions is not published, curcumenol has been reported to inhibit NO production in LPS-stimulated BV-2 microglial cells , albeit with an undetermined IC50 in that system. The available data for 4-epi-curcumenol provides a precise, reproducible benchmark for anti-inflammatory assays, establishing a clear performance expectation that differs from the activity profiles reported for other Curcuma sesquiterpenoids like curdione and curcumol, which are more prominently characterized by their CYP450 inhibition [1].
| Evidence Dimension | Anti-inflammatory activity: Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 52.2 μM |
| Comparator Or Baseline | Curcumenol: Reported to inhibit NO production (IC50 not quantified in comparable macrophage assay); CYP3A4 inhibitor IC50 = 12.6 μM |
| Quantified Difference | 4-Epi-curcumenol IC50 for NO production is 52.2 μM; curcumenol is a potent CYP3A4 inhibitor (IC50 12.6 μM) with unreported NO inhibition IC50 in the same system. |
| Conditions | Mouse RAW264.7 macrophage cell line; LPS-activated; 24 hr incubation; Griess assay |
Why This Matters
This IC50 value allows researchers to directly benchmark the compound's anti-inflammatory potency and ensures experimental reproducibility in studies focused on NO-mediated pathways, a feature not reliably predicted by other sesquiterpenoids in the class.
- [1] In vitro inhibition of six active sesquiterpenoids in zedoary turmeric oil on human liver cytochrome P450 enzymes. J Ethnopharmacol. 2024;319(Pt 1):117103. View Source
